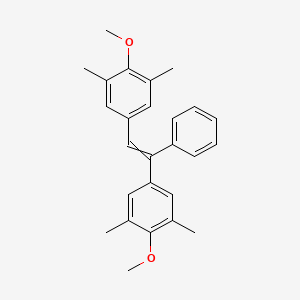
1,1'-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) is an organic compound with a complex structure It is characterized by the presence of two 4-methoxy-3,5-dimethylbenzene groups attached to a central 1-phenylethene-1,2-diyl moiety
Vorbereitungsmethoden
The synthesis of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) typically involves multiple steps. One common method includes the reaction of bis(4-methoxyphenyl)methanone with (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride (TiCl4) in anhydrous tetrahydrofuran (THF). The mixture is cooled to 0°C, and TiCl4 is added with rapid stirring. The reaction is then heated to reflux and stirred for 8 hours. After cooling, the reaction is quenched with aqueous hydrochloric acid (HCl) and extracted with dichloromethane. The organic phase is dried and purified by column chromatography to yield the desired product .
Analyse Chemischer Reaktionen
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the benzene rings are replaced by other groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) include:
1,1’-(1,2-Ethanediyl)bis(4-methylbenzene): This compound has a similar structure but lacks the methoxy groups and the phenylethene moiety.
1,1’-(1,4-Phenylenebis(methylene))bis(pyridin-1-ium): Another structurally related compound used in different applications
The uniqueness of 1,1’-(1-Phenylethene-1,2-diyl)bis(4-methoxy-3,5-dimethylbenzene) lies in its specific functional groups and the resulting chemical properties, making it valuable for specialized research and industrial applications.
Eigenschaften
CAS-Nummer |
61064-68-4 |
|---|---|
Molekularformel |
C26H28O2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
2-methoxy-5-[2-(4-methoxy-3,5-dimethylphenyl)-1-phenylethenyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C26H28O2/c1-17-12-21(13-18(2)25(17)27-5)16-24(22-10-8-7-9-11-22)23-14-19(3)26(28-6)20(4)15-23/h7-16H,1-6H3 |
InChI-Schlüssel |
LWOYVLGYZDHYLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C)C=C(C2=CC=CC=C2)C3=CC(=C(C(=C3)C)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


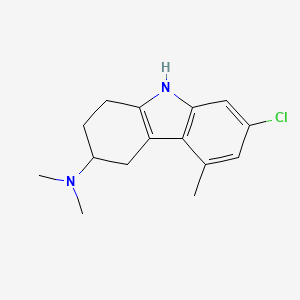

![Acetamide, N,N'-[(3,4-dimethoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14604236.png)
![Benzene, 1-chloro-4-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14604239.png)
![Thiazolo[4,5-c]pyridine-4,6-diamine](/img/structure/B14604246.png)
![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
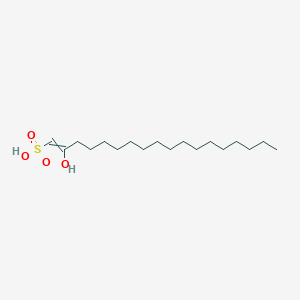
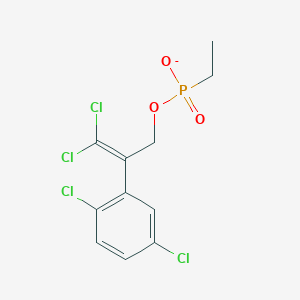
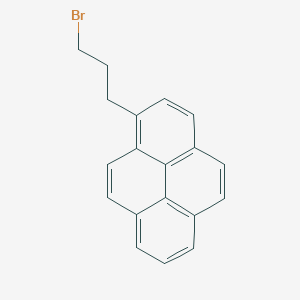
![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
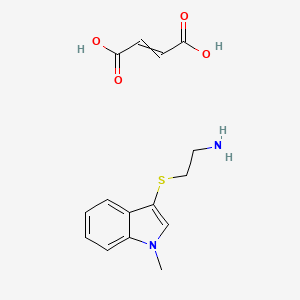
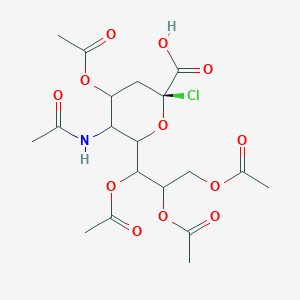
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)

